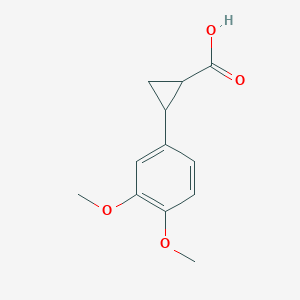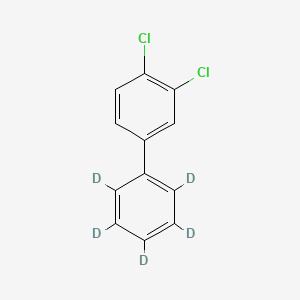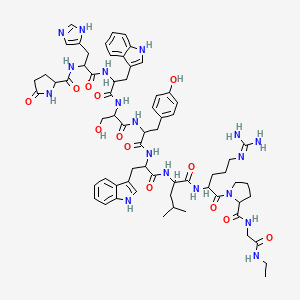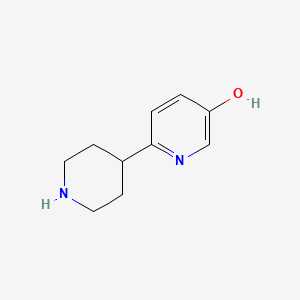![molecular formula C12H19NO3 B12301683 [(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid CAS No. 1823487-53-1](/img/structure/B12301683.png)
[(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-4,5-dihydro-5-methyl-5-isoxazolyl Acetic Acid is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of isoxazole, a five-membered ring containing one nitrogen and one oxygen atom. The compound’s structure includes a cyclohexyl group, a methyl group, and an acetic acid moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-4,5-dihydro-5-methyl-5-isoxazolyl Acetic Acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of cyclohexylamine with acetoacetic ester, followed by cyclization with hydroxylamine to form the isoxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The production process would also involve rigorous quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexyl-4,5-dihydro-5-methyl-5-isoxazolyl Acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Cyclohexyl-4,5-dihydro-5-methyl-5-isoxazolyl Acetic Acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexyl-4,5-dihydro-5-methyl-5-isoxazolyl Acetic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cyclohexyl-4,5-dihydro-5-methyl-5-isoxazolyl Propionic Acid
- 3-Cyclohexyl-4,5-dihydro-5-methyl-5-isoxazolyl Butyric Acid
- 3-Cyclohexyl-4,5-dihydro-5-methyl-5-isoxazolyl Valeric Acid
Uniqueness
3-Cyclohexyl-4,5-dihydro-5-methyl-5-isoxazolyl Acetic Acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties. Compared to similar compounds with different alkyl chains, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
1823487-53-1 |
|---|---|
Fórmula molecular |
C12H19NO3 |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
2-(3-cyclohexyl-5-methyl-4H-1,2-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C12H19NO3/c1-12(8-11(14)15)7-10(13-16-12)9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H,14,15) |
Clave InChI |
DVKHJXNJCBMZJT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=NO1)C2CCCCC2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-iodo-8-methoxy-1-(1-pyridin-2-ylethyl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B12301607.png)





![[5-[4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12301637.png)

![2,4,6-Triiodo-N-methyl-3,5-bis[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12301650.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-pentoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12301651.png)




